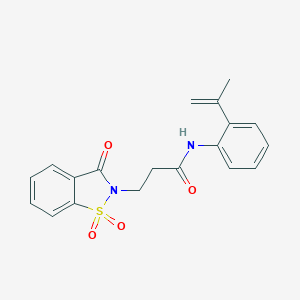![molecular formula C22H22N2O4S B301769 Ethyl 4-{[3-ethyl-5-(3-methoxybenzylidene)-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoate](/img/structure/B301769.png)
Ethyl 4-{[3-ethyl-5-(3-methoxybenzylidene)-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 4-{[3-ethyl-5-(3-methoxybenzylidene)-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoate is a compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a thiazolidinone derivative that has shown promising results in various biological studies, including antimicrobial, anticancer, and anti-inflammatory activities.
Mecanismo De Acción
The mechanism of action of Ethyl 4-{[3-ethyl-5-(3-methoxybenzylidene)-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoate is not fully understood. However, studies suggest that this compound may act by inhibiting various enzymes and signaling pathways involved in cell growth, inflammation, and microbial growth.
Biochemical and Physiological Effects
Ethyl 4-{[3-ethyl-5-(3-methoxybenzylidene)-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoate has shown various biochemical and physiological effects in different studies. In antimicrobial studies, this compound has shown significant activity in inhibiting the growth of various bacterial strains. In anticancer studies, this compound has shown promising results in inhibiting the growth of cancer cells. In anti-inflammatory studies, this compound has shown significant activity in reducing inflammation in various animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using Ethyl 4-{[3-ethyl-5-(3-methoxybenzylidene)-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoate in lab experiments is its potential to be used as a lead compound for the development of new drugs. This compound has shown promising results in various biological studies, and its structure can be modified to enhance its activity and selectivity. However, one of the limitations of using this compound in lab experiments is its complex synthesis process, which requires the use of various reagents and steps.
Direcciones Futuras
There are several future directions for the research on Ethyl 4-{[3-ethyl-5-(3-methoxybenzylidene)-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoate. One of the future directions is to study the structure-activity relationship of this compound to identify the key structural features that contribute to its biological activity. Another future direction is to investigate the potential of this compound as a drug candidate for the treatment of various diseases. Furthermore, the use of this compound as a probe to study various biological pathways and enzymes can also be explored in future studies.
Conclusion
Ethyl 4-{[3-ethyl-5-(3-methoxybenzylidene)-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoate is a compound that has shown significant potential in various biological studies. The complex synthesis process and promising results in antimicrobial, anticancer, and anti-inflammatory activities make this compound a lead candidate for the development of new drugs. Future research on the structure-activity relationship, drug development, and use as a probe in various biological studies can further enhance our understanding of the potential applications of this compound.
Métodos De Síntesis
The synthesis of Ethyl 4-{[3-ethyl-5-(3-methoxybenzylidene)-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoate is a multi-step process that involves the reaction of various reagents. The synthesis process starts with the reaction of 3-methoxybenzaldehyde and ethyl acetoacetate in the presence of sodium ethoxide to form 3-ethyl-5-(3-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidine. This intermediate is then reacted with guanidine hydrochloride to form the final product, Ethyl 4-{[3-ethyl-5-(3-methoxybenzylidene)-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoate.
Aplicaciones Científicas De Investigación
Ethyl 4-{[3-ethyl-5-(3-methoxybenzylidene)-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoate has been extensively studied for its potential applications in various fields. In antimicrobial studies, this compound has shown significant activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. In anticancer studies, this compound has shown promising results in inhibiting the growth of cancer cells, including breast cancer and lung cancer cells. In anti-inflammatory studies, this compound has shown significant activity in reducing inflammation in various animal models.
Propiedades
Nombre del producto |
Ethyl 4-{[3-ethyl-5-(3-methoxybenzylidene)-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoate |
|---|---|
Fórmula molecular |
C22H22N2O4S |
Peso molecular |
410.5 g/mol |
Nombre IUPAC |
ethyl 4-[[(5E)-3-ethyl-5-[(3-methoxyphenyl)methylidene]-4-oxo-1,3-thiazolidin-2-ylidene]amino]benzoate |
InChI |
InChI=1S/C22H22N2O4S/c1-4-24-20(25)19(14-15-7-6-8-18(13-15)27-3)29-22(24)23-17-11-9-16(10-12-17)21(26)28-5-2/h6-14H,4-5H2,1-3H3/b19-14+,23-22? |
Clave InChI |
FDOYIEOWLLFFGR-VUARGGTQSA-N |
SMILES isomérico |
CCN1C(=O)/C(=C\C2=CC(=CC=C2)OC)/SC1=NC3=CC=C(C=C3)C(=O)OCC |
SMILES |
CCN1C(=O)C(=CC2=CC(=CC=C2)OC)SC1=NC3=CC=C(C=C3)C(=O)OCC |
SMILES canónico |
CCN1C(=O)C(=CC2=CC(=CC=C2)OC)SC1=NC3=CC=C(C=C3)C(=O)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-Amino-4-[3-chloro-5-methoxy-4-(2-propynyloxy)phenyl]-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B301687.png)
![6-Amino-4-[4-(benzyloxy)-2-bromo-5-ethoxyphenyl]-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B301691.png)
![6-Amino-4-[3-ethoxy-5-iodo-4-(2-propynyloxy)phenyl]-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B301692.png)
![6-Amino-4-{4-[(3-chlorobenzyl)oxy]-3-ethoxy-5-iodophenyl}-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B301693.png)
![6-Amino-4-{3-bromo-4-[(2,4-dichlorobenzyl)oxy]-5-methoxyphenyl}-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B301694.png)
![2-amino-4-{3,5-dibromo-4-[(2,4-dichlorobenzyl)oxy]phenyl}-7-hydroxy-4H-chromene-3-carbonitrile](/img/structure/B301696.png)
![2-amino-4-{4-[(3,4-dichlorobenzyl)oxy]-3-ethoxy-5-iodophenyl}-7-hydroxy-4H-chromene-3-carbonitrile](/img/structure/B301697.png)

![N-[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]-N-phenylbenzenesulfonamide](/img/structure/B301701.png)
![N-[2-(phenylsulfanyl)ethyl]-2-[(phenylsulfonyl)anilino]acetamide](/img/structure/B301702.png)
![N-(3,5-dimethylphenyl)-2-[4-methyl(phenylsulfonyl)anilino]acetamide](/img/structure/B301706.png)
![2-[3,5-dimethyl(phenylsulfonyl)anilino]-N-(4-fluorophenyl)acetamide](/img/structure/B301707.png)
![N-(3,5-dimethylphenyl)-N-[2-(4-methyl-1-piperidinyl)-2-oxoethyl]benzenesulfonamide](/img/structure/B301708.png)
![2-[2,4-dimethyl(phenylsulfonyl)anilino]-N-(1-isopropyl-2-methylpropyl)acetamide](/img/structure/B301710.png)